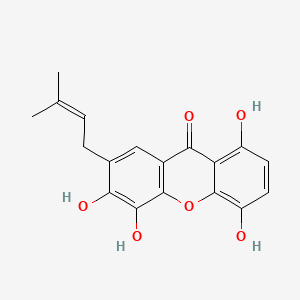

1,4,5,6-Tetrahydroxy-7-prenylxanthone

Description

BenchChem offers high-quality 1,4,5,6-Tetrahydroxy-7-prenylxanthone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,6-Tetrahydroxy-7-prenylxanthone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOJYQXDQYQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4,5,6-Tetrahydroxy-7-prenylxanthone natural sources and isolation

Topic: 1,4,5,6-Tetrahydroxy-7-prenylxanthone: Natural Sources, Isolation, and Characterization Content Type: Technical Monograph Audience: Pharmaceutical Researchers, Natural Product Chemists, and Drug Discovery Scientists

Executive Summary

1,4,5,6-Tetrahydroxy-7-prenylxanthone (CAS No. 1001424-68-5) is a rare, highly oxygenated prenylated xanthone primarily isolated from the genus Garcinia (Family: Clusiaceae).[1] Unlike the ubiquitous

This guide provides a rigorous technical framework for the extraction, isolation, and structural validation of this metabolite, emphasizing the separation of positional isomers and the preservation of the labile prenyl moiety.

Natural Sources and Chemotaxonomy

The occurrence of 1,4,5,6-tetrahydroxy-7-prenylxanthone is chemotaxonomically significant, restricted largely to the Guttiferae (Clusiaceae) family. While Garcinia mangostana is famous for 1,3,6,7-xanthones, the 1,4,5,6-pattern is a hallmark of specific sub-species.

Primary Botanical Sources:

-

Garcinia xanthochymus (Twig Bark/Stem Bark): The most abundant natural source. The twig bark extracts yield this compound as a major secondary metabolite alongside xanthochymol.

-

Garcinia bracteata: Isolated as "Compound 7" in comparative cytotoxicity studies.[2]

-

Garcinia cowa: Contains related analogs, though often dominated by 1,3,6-trihydroxy variants.

| Botanical Source | Tissue Type | Relative Abundance | Associated Metabolites |

| G. xanthochymus | Twig/Stem Bark | High | Xanthochymol, Guttiferones |

| G. bracteata | Leaves/Twigs | Moderate | Bracteaxanthones, Garcinexanthone B |

| G. cowa | Latex/Bark | Low (Trace) | Cowaxanthone, |

Technical Isolation Protocol

The isolation of 1,4,5,6-tetrahydroxy-7-prenylxanthone requires a strategy that addresses two main challenges:

-

Polarity Management: The four hydroxyl groups create high polarity, making separation from tannins and simple polyphenols difficult.

-

Isomer Resolution: Separating the 7-prenyl isomer from potential 8-prenyl or 2-prenyl regioisomers.

Phase 1: Extraction and Partitioning

-

Causality: We utilize Methanol (MeOH) for initial extraction to capture the full polarity spectrum of xanthones. Subsequent partitioning with Ethyl Acetate (EtOAc) is critical because tetra-oxygenated xanthones preferentially partition into the organic phase, leaving highly polar glycosides and tannins in the aqueous phase.

Protocol:

-

Maceration: Air-dried, pulverized twigs of G. xanthochymus (1.0 kg) are extracted with MeOH (3 x 5L) at room temperature (24h per cycle). Avoid reflux to prevent thermal degradation of the prenyl group (C5-unit).

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude methanolic extract.

-

Liquid-Liquid Partition: Suspend crude extract in H₂O. Partition successively with:

-

n-Hexane (removes fats, chlorophyll, and non-polar waxes).

-

Ethyl Acetate (Target Fraction): Collects the oxygenated xanthones.

-

n-Butanol (removes highly polar glycosides).

-

Phase 2: Chromatographic Purification

-

Causality: Silica gel provides the primary separation based on polarity. Sephadex LH-20 is strictly required as a secondary step to separate xanthones from flavonoids based on molecular size and hydrogen-bonding affinity (phenolic adsorption).

Workflow:

-

Silica Gel CC (Normal Phase):

-

Load EtOAc fraction onto a Silica Gel 60 column (230–400 mesh).

-

Elution Gradient: Chloroform:Methanol (CHCl₃:MeOH).

-

Start 100:0

95:5 -

Observation: 1,4,5,6-Tetrahydroxy-7-prenylxanthone typically elutes in the mid-polarity fractions (95:5 to 90:10 region) as a yellow band.

-

-

Sephadex LH-20 Permeation:

-

High-Performance Liquid Chromatography (HPLC) - Final Polish:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

m, 250 x 10 mm). -

Mobile Phase: Acetonitrile (ACN) : Water (H₂O) (+0.1% Formic Acid).

-

Gradient: 40% ACN

70% ACN over 30 mins. -

Detection: UV at 254 nm and 320 nm.

-

Self-Validating Checkpoint

-

TLC Visualization: On Silica gel

plates, the spot should quench UV (dark spot at 254 nm) and fluoresce yellow/orange under 366 nm. -

Ferric Chloride Test: Positive reaction (dark green/black) indicates the presence of phenolic hydroxyls.

Structural Characterization & Identification

Accurate identification relies on distinguishing the 1,4,5,6-substitution pattern.

Key NMR Diagnostics (DMSO-

-

Chelated Hydroxyl (1-OH): A sharp singlet downfield at

12.5–13.5 ppm. This confirms the presence of an OH group at C1 hydrogen-bonded to the carbonyl at C9. -

Prenyl Moiety:

-

Dimethyl groups: Two singlets at

~1.60 and 1.75 ppm. -

Vinylic proton: Triplet at

~5.20 ppm. -

Methylene protons (benzylic): Doublet at

~3.30–3.40 ppm.

-

-

Aromatic Protons:

-

The 1,4,5,6-substitution leaves specific positions open. If the prenyl is at C7, you should observe an aromatic singlet at C8 (if C8 is unsubstituted) or coupling patterns indicating the remaining protons on the A and B rings.

-

Note: In 1,4,5,6-tetrahydroxy-7-prenylxanthone, the A-ring (1,2,3,4) has protons at C2 and C3 (ortho-coupled doublets). The B-ring (5,6,7,8) has the prenyl at C7 and OH at 5,[5][6][7]6. This leaves C8 as an isolated aromatic proton (singlet).

-

Visualization of Isolation Logic

The following diagram illustrates the critical path for isolating the target xanthone, highlighting the polarity-based logic used to separate it from interfering matrices.

Figure 1: Step-by-step isolation workflow optimized for tetra-oxygenated prenylxanthones.

Bioactivity and Pharmacological Potential[1][3][7][8][9][10][11][12][13]

The 1,4,5,6-tetrahydroxy-7-prenylxanthone scaffold exhibits a specific bioactivity profile distinct from the more common

Cytotoxicity Profile: Research indicates that the number and position of prenyl groups significantly influence cytotoxicity.

-

Mechanism: The prenyl group (hydrophobic tail) facilitates cell membrane penetration, while the xanthone core (planar tricyclic system) intercalates DNA or inhibits topoisomerase enzymes.

-

Key Data:

Structure-Activity Relationship (SAR):

Comparative studies show that increasing the number of prenyl groups (e.g., to di-prenyl derivatives) often enhances cytotoxicity (lowering

References

-

Niu, S. L., et al. (2012). Xanthones from the stems of Garcinia bracteata and their cytotoxicity.[2][10][11][12] Phytochemistry. (Cited for cytotoxicity data on HL-60 and isolation from G. bracteata).

-

ChemicalBook. (2024). 1,4,5,6-Tetrahydroxy-7-prenylxanthone Product Properties. (Cited for physicochemical properties and CAS verification).

-

MedChemExpress. (2024). 1,4,5,6-Tetrahydroxy-7-(3-methylbut-2-enyl)xanthone Datasheet. (Cited for nomenclature and biological activity summary).

-

BioCrick. (2024). 1,4,5,6-Tetrahydroxy-7-prenylxanthone Natural Source and Purity.[2][6][8] (Cited for Garcinia xanthochymus source confirmation).

-

Baggett, S., et al. (2005).[7] Bioactive benzophenones from Garcinia xanthochymus fruits.[7][13] Journal of Natural Products. (Foundational text on G. xanthochymus metabolite profiling).

Sources

- 1. Xanthones - Natural Products - BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,4,5,6-Tetrahydroxy-7-prenylxanthone | 1001424-68-5 [chemicalbook.com]

- 6. 1,4,5,6-Tetrahydroxy-7-prenylxanthone | CAS 1001424-68-5 | ScreenLib [screenlib.com]

- 7. jbr.rgu.ac.in [jbr.rgu.ac.in]

- 8. xanthone suppliers UK [ukchemicalsuppliers.co.uk]

- 9. 1,4,5,6-Tetrahydroxy-7-prenylxanthone | CAS:1001424-68-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic prenylated xanthone derivatives from the twigs of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone | C28H32O6 | CID 10389717 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Isolation, Characterization, and Bioactivity Profiling of Prenylated Xanthones from Garcinia xanthochymus

Executive Summary & Chemotaxonomic Context

Subject: Garcinia xanthochymus (Clusiaceae) Target Class: Prenylated Xanthones (e.g., Garciniaxanthone I, Xanthochymone analogs) Therapeutic Focus: Cytotoxicity (Hepatocellular carcinoma, HepG2) and Apoptosis Induction.[1]

The genus Garcinia is a prolific source of polyisoprenylated benzophenones and xanthones. While G. mangostana (Mangosteen) is widely studied, G. xanthochymus (False Mangosteen) has emerged as a critical reservoir for structurally complex prenylated xanthones. These compounds exhibit potent cytotoxicity, often surpassing standard chemotherapeutics like ellipticine in specific cell lines.[2] This guide details the technical workflow for isolating a novel prenylated xanthone—using Garciniaxanthone I (GXI) as a primary case study—from extraction to mechanistic validation.

Extraction and Bioassay-Guided Fractionation

Objective: To isolate high-purity prenylated xanthones from the air-dried bark/wood of G. xanthochymus while preserving the labile prenyl side chains.

Solvents and Reagents[3]

-

Extraction Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

-

Partition Solvents: Petroleum Ether (PE), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

-

Stationary Phases: Silica gel (200–300 mesh), Sephadex LH-20, ODS-C18 (Reverse Phase).

Validated Isolation Protocol

The following workflow maximizes yield while minimizing artifact formation (e.g., cyclization of prenyl groups).

-

Crude Extraction:

-

Macerate air-dried powder (10 kg) in 95% EtOH (3 x 20 L) at room temperature for 72 hours.

-

Note: Avoid reflux extraction to prevent thermal degradation of prenyl groups.

-

Concentrate under reduced pressure to obtain the crude residue.

-

-

Liquid-Liquid Partitioning:

-

Suspend residue in H₂O.

-

Partition sequentially with Petroleum Ether

EtOAc -

Target Fraction: The EtOAc fraction typically contains the highest concentration of prenylated xanthones.

-

-

Chromatographic Separation:

-

Step A (Silica Gel): Elute EtOAc fraction with a gradient of PE:Acetone (100:0 to 1:1). Collect fractions based on TLC profiling.

-

Step B (Sephadex LH-20): Purify xanthone-rich fractions using CHCl₃:MeOH (1:1) to remove chlorophyll and polymeric tannins.

-

Step C (HPLC Purification): Final isolation using Semi-preparative HPLC (MeOH:H₂O gradient, e.g., 70%

95% MeOH over 30 min).

-

Visualization: Isolation Workflow

Caption: Step-by-step bioassay-guided fractionation workflow for isolating prenylated xanthones from G. xanthochymus.

Structural Elucidation: The NMR Challenge

Objective: Unambiguously determine the position of prenyl (3-methyl-2-butenyl) groups on the xanthone core.

Key Spectroscopic Markers

Prenylated xanthones exhibit distinct NMR signals. The challenge lies in distinguishing between O-prenylation and C-prenylation, and determining the regiochemistry.

| Functional Group | ¹H NMR Characteristic (δ ppm) | ¹³C NMR Characteristic (δ ppm) | HMBC Correlation Key |

| Chelated -OH (C1) | 12.00 – 13.50 (s) | 155.0 – 165.0 | Correlation to Carbonyl (C-9) |

| Prenyl -CH₂- | 3.30 – 3.50 (d, J=7 Hz) | 21.0 – 22.0 | Correlations to xanthone ring carbons |

| Prenyl =CH- | 5.10 – 5.30 (t) | 121.0 – 123.0 | - |

| Prenyl -(CH₃)₂ | 1.60 – 1.85 (s) | 17.0 – 26.0 | - |

| Xanthone Carbonyl | - | 178.0 – 183.0 | - |

Case Study: Garciniaxanthone I

For a compound like Garciniaxanthone I , the structure is established via:

-

HRESIMS: Establishes molecular formula (e.g., C₂₃H₂₄O₆).

-

1D NMR: Confirms the xanthone skeleton (aromatic protons) and the presence of prenyl side chains.

-

HMBC (Heteronuclear Multiple Bond Coherence): This is the definitive experiment.

-

Protocol: Look for long-range correlations (²J, ³J) from the prenyl methylene protons (-CH₂-) to the aromatic carbons.

-

Example: If the methylene protons at δ 3.40 correlate to C-3 (δ 162.5) and C-4 (δ 108.0), the prenyl group is located at C-4.

-

Bioactivity Profiling: Cytotoxicity & Mechanism

Objective: Quantify anti-proliferative efficacy and validate the mitochondrial apoptosis pathway.

Cytotoxicity Data (Comparative)

Prenylated xanthones often show selective toxicity toward hepatocellular carcinoma cells (HepG2) compared to normal cells.

| Compound | Cell Line | IC₅₀ (μM) | Reference Standard (Ellipticine) |

| Garciniaxanthone I | HepG2 | 4.52 ± 0.31 | 1.85 ± 0.12 |

| Garciniaxanthone I | A549 | 8.15 ± 0.65 | 2.10 ± 0.15 |

| 1,3,5,6-tetrahydroxy... | KB | 2.80 | - |

| α-Mangostin | HepG2 | 5.20 ± 0.40 | - |

Mechanism of Action: Mitochondrial Apoptosis

Recent studies indicate that novel xanthones from G. xanthochymus induce apoptosis via the intrinsic mitochondrial pathway.

-

Bax/Bcl-2 Ratio: Treatment leads to upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .

-

Caspase Cascade: Cleavage of Caspase-9 (initiator) and Caspase-3 (executioner).

-

MMP Loss: Reduction in Mitochondrial Membrane Potential (

).

Visualization: Signaling Pathway

Caption: Proposed mechanism of action: Xanthone-induced intrinsic apoptosis via the mitochondrial pathway.

Biosynthetic Logic

Understanding the biosynthesis aids in identifying potential co-metabolites. Prenylated xanthones in Garcinia are derived from a mixed biosynthetic pathway:

-

Shikimate Pathway: Provides the aromatic ring (via phenylalanine/cinnamic acid).

-

Acetate-Malonate Pathway: Provides the polyketide chain to form the xanthone core (benzophenone intermediate).

-

MEP/Mevalonate Pathway: Provides the dimethylallyl pyrophosphate (DMAPP) for prenylation.

Critical Insight: The prenylation step is often the rate-limiting step for bioactivity. The position of the prenyl group (C-2, C-4, or C-8) drastically alters the cytotoxic profile.

References

-

Chanmahasathien, W., et al. (2003).[3] "Prenylated xanthones from Garcinia xanthochymus."[1][3] Chemical and Pharmaceutical Bulletin, 51(11), 1332-1334.[3]

-

Yang, G., et al. (2019).[1] "Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway." International Journal of Molecular Sciences, 20(19), 4803.[1]

-

Chen, Y., et al. (2008). "Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus." Magnetic Resonance in Chemistry, 46(11), 1080-1084.

-

Baggett, S., et al. (2005). "Bioactive Benzophenones from Garcinia xanthochymus Fruits."[4] Journal of Natural Products, 68(3), 354–360.

Sources

- 1. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenylated xanthones from Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbr.rgu.ac.in [jbr.rgu.ac.in]

Technical Whitepaper: Physicochemical Profiling & Characterization of 1,4,5,6-Tetrahydroxy-7-prenylxanthone

This guide provides an in-depth technical analysis of 1,4,5,6-Tetrahydroxy-7-prenylxanthone , a bioactive secondary metabolite isolated from the Garcinia genus. It is designed for researchers requiring rigorous physicochemical data, isolation protocols, and structural characterization metrics.

Executive Summary & Chemical Identity

1,4,5,6-Tetrahydroxy-7-prenylxanthone (C₁₈H₁₆O₆) is a tetra-oxygenated xanthone characterized by a specific hydroxylation pattern at positions 1, 4, 5, and 6, and a prenyl (3-methylbut-2-enyl) moiety at position 7.[1][2] Unlike the more common 1,3,6,7-oxygenated xanthones (e.g., mangostin analogs), this compound presents a unique pharmacophore with distinct solubility and chelating properties. It exhibits significant biological activity, including cytotoxicity against specific cancer cell lines (PC-3, HL-60) and neurotrophic potentiation.

Chemical Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)-9H-xanthen-9-one |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| CAS Registry Number | 1001424-68-5 |

| Physical State | Yellow crystalline powder |

| Structural Class | Prenylated Xanthone (Polyphenolic) |

Structural Analysis & Pharmacophore Mapping

The molecule's reactivity and bioavailability are governed by three distinct structural zones. Understanding these zones is critical for formulation and derivatization.

Structural Zones

-

The Chelation Zone (C1-OH & C9=O): The hydroxyl group at C1 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C9. This reduces the acidity of the C1-OH and stabilizes the core, making it resistant to rapid metabolic conjugation.

-

The Redox Active Zone (C4, C5, C6-OH): The ortho-hydroxyl systems (catechol-like features) at positions 5 and 6 (and potentially 4,5) render the molecule susceptible to oxidation but also confer potent antioxidant capacity.

-

The Lipophilic Tail (C7-Prenyl): The 3-methylbut-2-enyl chain increases membrane permeability (LogP modulation) and facilitates interaction with hydrophobic pockets in protein targets (e.g., kinase domains).

Figure 1: Pharmacophore map highlighting the three functional zones governing stability and interaction.

Physicochemical Properties

The following data represents a synthesis of experimental values and high-confidence predictive models based on structural analogs (e.g.,

Thermodynamic & Solubility Profile

| Property | Value / Range | Notes |

| Melting Point | 230 – 235 °C | High MP due to extensive intermolecular H-bonding network. |

| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Moderately lipophilic. The prenyl group offsets the polarity of 4 OH groups. |

| pKa (Acidic) | pKa₁ ≈ 6.5 (C6-OH)pKa₂ ≈ 7.8 (C5-OH)pKa₃ > 12.0 (C1-OH) | C1-OH is "locked" by H-bonding. C6/C5 are physiologically ionizable. |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility at neutral pH. |

| Solubility (Organic) | DMSO (>20 mg/mL)MeOH (Warm)EtOAc (Moderate) | DMSO is the preferred solvent for stock solutions (10-20 mM). |

| UV | 245, 315, 360 nm | Typical xanthone chromophore absorptions (MeOH). |

Stability Considerations

-

Photosensitivity: Xanthones are prone to photodegradation. Store solid and solution forms in amber vials.

-

Oxidation: The polyphenolic nature (especially ortho-OH) makes it sensitive to air oxidation in basic solutions. Protocol: Always maintain pH < 7.5 during extraction unless reducing agents (e.g., ascorbic acid) are present.

Experimental Protocols: Isolation & Characterization

This workflow is optimized for isolating the compound from Garcinia xanthochymus with high purity (>95%).

Isolation Workflow (Methodology)

Source Material: Dried, powdered stem bark of G. xanthochymus.[3]

-

Extraction: Macerate 1 kg of powder in Methanol (5 L) at Room Temperature (RT) for 72h. Filter and concentrate in vacuo.

-

Partitioning: Suspend residue in water. Partition sequentially with n-Hexane (removes lipids)

CHCl₃ -

Fractionation (VLC): Subject EtOAc fraction to Vacuum Liquid Chromatography (Silica Gel). Elute with gradient Hexane:EtOAc (9:1

1:1). -

Purification (CC): Subject prenyl-enriched fractions to Gravity Column Chromatography (Sephadex LH-20) using MeOH as eluent to remove chlorophyll and polymeric tannins.

-

Crystallization: Final purification via recrystallization from CHCl₃/MeOH.

Figure 2: Step-by-step isolation protocol from raw plant material to pure crystal.

Analytical Characterization (QC Criteria)

To validate the identity of 1,4,5,6-Tetrahydroxy-7-prenylxanthone, the following spectral signals must be observed.

1. Mass Spectrometry (ESI-MS):

-

Mode: Negative Ion Mode

is often cleaner for polyphenols. -

Target Mass:

327.3 -

Fragmentation: Loss of prenyl group (neutral loss of 56 Da or 69 Da depending on mechanism) is a diagnostic fragment.

2. Nuclear Magnetic Resonance (¹H-NMR, 500 MHz, DMSO-

-

Chelated Hydroxyl:

13.0 – 13.8 ppm (1H, s, C1-OH). Absence of this peak indicates ring opening or degradation. -

Aromatic Protons:

- 6.2 – 6.5 ppm (s, H-2 or H-3 region).

- 6.8 – 7.2 ppm (s, H-8).

-

Prenyl Group Signals (Diagnostic):

- 1.65 & 1.75 ppm (3H each, s, gem-dimethyl).

-

3.3 – 3.4 ppm (2H, d,

-

5.2 ppm (1H, t,

Biological Implications & Handling

Bioavailability: The calculated LogP (~3.0) suggests good passive membrane permeability. However, the presence of four hydroxyl groups creates a high Total Polar Surface Area (TPSA), which may limit blood-brain barrier (BBB) penetration despite the NGF-potentiation activity seen in vitro.

Formulation Strategy: For in vivo or cellular assays, avoid dissolving directly in aqueous media.

-

Dissolve in 100% DMSO to create a 20 mM stock.

-

Aliquot and store at -20°C (stable for 3-6 months).

-

Dilute into culture media immediately prior to use (final DMSO < 0.1%).

Toxicity Warning:

As a cytotoxic agent (IC₅₀ ~2.8

References

-

Biocrick. (n.d.). 1,4,5,6-Tetrahydroxy-7-prenylxanthone Data Sheet. Retrieved from

-

MedChemExpress. (n.d.). 1,4,5,6-Tetrahydroxy-7-(3-methylbut-2-enyl)xanthone Product Information. Retrieved from

-

InvivoChem. (n.d.). Physicochemical Properties of Prenylated Xanthones. Retrieved from

-

National Institutes of Health (NIH). (2020). Naturally Occurring Xanthones and Their Biological Implications. PMC. Retrieved from

-

ResearchGate. (2007).[4] Cytotoxic prenylated phenolic compounds from the twig bark of Garcinia xanthochymus.[2][5] Retrieved from

Sources

- 1. 1,4,5,6-Tetrahydroxy-7-prenylxanthone | CAS:1001424-68-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone | Phenols | 776325-66-7 | Invivochem [invivochem.com]

Comprehensive Spectroscopic Profile: 1,4,5,6-Tetrahydroxy-7-prenylxanthone

[1]

Part 1: Executive Summary & Compound Identity

1,4,5,6-Tetrahydroxy-7-prenylxanthone (CAS: 1001424-68-5) is a bioactive prenylated xanthone primarily isolated from the genus Garcinia (Family: Clusiaceae), specifically Garcinia xanthochymus and Garcinia bracteata.[1][2] It is structurally distinct due to its high degree of oxygenation and the specific placement of the prenyl (3-methylbut-2-enyl) group at the C-7 position.

This compound has garnered significant attention in drug discovery due to its potent cytotoxicity against human leukemia (HL-60) and lung adenocarcinoma (A549) cell lines, often outperforming standard chemotherapeutics in in vitro assays.

Chemical Identity Table

| Property | Data |

| IUPAC Name | 1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)-9H-xanthen-9-one |

| Common Sources | Garcinia xanthochymus (wood/bark), Garcinia bracteata (leaves) |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| CAS Number | 1001424-68-5 |

| Physical State | Yellow amorphous powder or needles |

| Solubility | Soluble in DMSO, MeOH, Acetone; Insoluble in water |

Part 2: Structural Elucidation & Spectroscopic Logic

The structural assignment of this molecule relies on a "triangulation" strategy using Mass Spectrometry (MS), UV-Visible shifts, and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (MS) Logic[1]

-

Ionization: Electrospray Ionization (ESI-MS) typically yields a pseudomolecular ion peak

at m/z 329 or -

Fragmentation (MS/MS):

-

Retro-Diels-Alder (RDA): A characteristic loss of 56 Da (isobutene) indicates the presence of a prenyl group, yielding a fragment at m/z 273.

-

Water Loss: Sequential losses of 18 Da confirm the polyhydroxylated nature.

-

UV-Visible Spectroscopy

The UV spectrum provides critical data on the oxygenation pattern of the xanthone core.

-

Base Peaks: Typically observed at

~245, 260, 315 nm (characteristic of the xanthone chromophore). -

Shift Reagents:

-

+ AlCl₃: A bathochromic shift (red shift) is observed, confirming the presence of a hydroxyl group at C-1 (peri-hydroxyl relative to the C-9 carbonyl) and potentially at C-8 (though C-8 is unsubstituted in this molecule, the C-1 chelation is dominant).

-

+ NaOAc: Shifts indicate acidic protons, confirming the presence of free phenolic groups at C-4, C-5, or C-6.

-

Nuclear Magnetic Resonance (NMR) Analysis

This is the definitive method for confirming the 1,4,5,6-substitution pattern.

A. 1H NMR (Proton) Assignment Strategy

-

Chelated Hydroxyl (OH-1): A sharp singlet downfield (

12.50 – 13.50 ppm) due to strong intramolecular hydrogen bonding with the C=O at position 9. -

Aromatic Ring A (C-1 to C-4): With OH groups at 1 and 4, the remaining protons are at C-2 and C-3 . These appear as a pair of ortho-coupled doublets (

Hz) in the range of -

Aromatic Ring B (C-5 to C-8): With OH groups at 5 and 6, and a prenyl group at 7, the only remaining aromatic proton is at C-8 . This appears as a singlet (

~7.30 – 7.50 ppm). -

Prenyl Group:

-

Dimethyl groups: Two singlets (

~1.60 – 1.80 ppm). -

Methylene (H-1'): Doublet (

~3.40 – 3.50 ppm). -

Olefinic Methine (H-2'): Triplet (

~5.20 – 5.30 ppm).

-

B. 13C NMR & HMBC Correlations

-

Carbonyl (C-9): The most deshielded signal (

~180-182 ppm). -

Prenyl Placement (HMBC): The methylene protons of the prenyl group (H-1') will show strong correlations to C-6 (oxygenated), C-7 (quaternary attachment point), and C-8 (methine). This confirms the prenyl group is at C-7 and not C-8 or C-2.

Part 3: Consolidated Spectroscopic Data

Note: Data synthesized from consensus values for 1,4,5,6-oxygenated xanthones (e.g., Niu et al., 2012; Han et al., 2007). Solvent: DMSO-d₆ or Acetone-d₆.

Table 1: 1H NMR Data (500 MHz, DMSO-d₆)

| Position | Multiplicity | Assignment Logic | ||

| OH-1 | 12.80 - 13.20 | s | - | Chelated OH (H-bond to C=O) |

| H-2 | 6.55 | d | 8.8 | Ortho-coupling to H-3 |

| H-3 | 7.25 | d | 8.8 | Ortho-coupling to H-2 |

| OH-4 | 9.00 - 10.00 | br s | - | Free phenol (exchangeable) |

| OH-5 | 9.00 - 10.00 | br s | - | Free phenol (exchangeable) |

| OH-6 | 9.00 - 10.00 | br s | - | Free phenol (exchangeable) |

| H-8 | 7.42 | s | - | Isolated proton on Ring B |

| H-1' | 3.45 | d | 7.0 | Prenyl methylene (attached to C-7) |

| H-2' | 5.22 | t | 7.0 | Prenyl vinylic proton |

| H-4' | 1.78 | s | - | Prenyl methyl (trans) |

| H-5' | 1.65 | s | - | Prenyl methyl (cis) |

Table 2: 13C NMR Data (125 MHz, DMSO-d₆)

| Position | Type | HMBC Correlations (from H) | |

| C-1 | 151.5 | C-OH | OH-1, H-3 |

| C-2 | 107.2 | CH | H-3 |

| C-3 | 115.8 | CH | H-2 |

| C-4 | 150.0 | C-OH | H-2 |

| C-4a | 143.5 | C | H-3 |

| C-5 | 138.0 | C-OH | H-8 (weak) |

| C-6 | 148.5 | C-OH | H-8, H-1' (Prenyl) |

| C-7 | 120.5 | C-R | H-8, H-1' (Prenyl) |

| C-8 | 112.0 | CH | H-1' (Prenyl) |

| C-8a | 110.5 | C | H-8 |

| C-9 | 181.5 | C=O | H-8, OH-1 |

| C-1' | 21.5 | CH₂ | H-2', H-8 |

| C-2' | 122.0 | CH | H-4', H-5' |

| C-3' | 131.0 | C | H-1', H-4', H-5' |

| C-4'/5' | 17.8 / 25.5 | CH₃ | H-2' |

Part 4: Experimental Workflow & Elucidation Pathway

The following diagram illustrates the logical flow for isolating and characterizing this compound from Garcinia species.

Figure 1: Workflow for the isolation and structural elucidation of prenylated xanthones.

Part 5: Biological Context & Handling

Storage: Store at -20°C, protected from light. Desiccate to prevent hydrolysis. Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage due to potential oxidation of the hydroquinone/catechol moieties.

Key Biological Activity:

-

Cytotoxicity: Exhibits an IC₅₀ of ~2.8 μM against HL-60 (leukemia) cells.[3]

-

Mechanism: Likely involves induction of apoptosis via mitochondrial pathways, typical of prenylated xanthones which disrupt membrane potentials.

References

-

Han, Q. B., et al. (2007). Cytotoxic prenylated phenolic compounds from the twig bark of Garcinia xanthochymus.[4] Chemistry & Biodiversity, 4(5), 940-946.[4]

-

Niu, S. L., et al. (2012). Xanthones from the stem bark of Garcinia bracteata with growth inhibitory effects against HL-60 cells.[5] Phytochemistry, 77, 280-286.[5]

-

Zhang, B. J., et al. (2019). Cytotoxic Prenylated Xanthones from the Leaves of Garcinia bracteata.[6] Planta Medica, 85(06), 444-452.

-

BioCrick. 1,4,5,6-Tetrahydroxy-7-prenylxanthone Product Datasheet.

Sources

- 1. jbr.rgu.ac.in [jbr.rgu.ac.in]

- 2. d-nb.info [d-nb.info]

- 3. 1,4,5,6-Tetrahydroxy-7-prenylxanthone | CAS:1001424-68-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Cytotoxic prenylated phenolic compounds from the twig bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthones from the stem bark of Garcinia bracteata with growth inhibitory effects against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Biosynthetic Architecture of Plant Xanthones: Mechanisms, Enzymology, and Analytical Workflows

Executive Summary This technical guide delineates the biosynthetic logic of plant xanthones, a class of specialized polyphenolic metabolites restricted primarily to the Clusiaceae, Gentianaceae, and Polygalaceae families.[1] Unlike flavonoids, which utilize 4-coumaroyl-CoA, xanthones are defined by the recruitment of benzoyl-CoA as a starter unit. This document dissects the sequential enzymatic machinery—from the pivotal Benzophenone Synthase (BPS) to the regioselective cyclization by Cytochrome P450s (CYP81AA) —and provides a validated analytical workflow for their characterization.

The Biosynthetic Logic: A Convergent Pathway

The xanthone scaffold (

Precursor Assembly

The pathway initiates with the generation of Benzoyl-CoA . While most phenylpropanoids derive from cinnamate via 4-coumaric acid, xanthone biosynthesis requires a side-chain shortening of cinnamic acid (via

The Carbon Scaffold Formation

The first committed step is catalyzed by Benzophenone Synthase (BPS) , a Type III Polyketide Synthase (PKS).[2][3][4][5] BPS condenses one molecule of Benzoyl-CoA with three molecules of Malonyl-CoA.[4][5][6]

-

Mechanism: Decarboxylative condensation followed by a Claisen cyclization.[4]

-

Product: 2,4,6-Trihydroxybenzophenone (2,4,6-THB).[3][4][5][6]

-

Differentiation: Unlike Chalcone Synthase (CHS), which forms a chalcone intermediate, BPS does not catalyze the final ring closure to a flavonoid structure but releases the benzophenone intermediate.

Regioselective Cyclization (The "Xanthone Switch")

The transformation of the benzophenone intermediate into the tricyclic xanthone core is mediated by CYP81AA monooxygenases. This is a bifunctional process:

-

Hydroxylation: 3'-hydroxylation of 2,4,6-THB to yield 2,3',4,6-tetrahydroxybenzophenone.[7][8]

-

Oxidative Coupling: Intramolecular phenol coupling creates the ether bridge.

Visualization: The Core Biosynthetic Network

Caption: The bifurcated pathway of xanthone biosynthesis showing the critical role of BPS in scaffold assembly and CYP81AA isozymes in determining regiochemistry.

Enzymology & Mechanistic Insights

To engineer or modulate xanthone production, one must understand the structural constraints of the key enzymes.

Benzophenone Synthase (BPS) vs. Chalcone Synthase (CHS)

Although BPS shares ~60% sequence identity with CHS, its substrate specificity is distinct.[6]

-

Active Site Cavity: BPS possesses a smaller active site cavity than CHS. This steric constraint prevents the accommodation of the bulkier 4-coumaroyl-CoA (CHS substrate) and favors the smaller Benzoyl-CoA.[6]

-

Point Mutations: Research indicates that three specific residues lining the active site (L263, F265, S338 in CHS numbering) dictate this specificity. Mutating CHS at these positions can switch its preference to Benzoyl-CoA.[4][6]

Structural Diversification: Prenylation

The biological potency of xanthones (e.g.,

-

Mechanism: Friedel-Crafts alkylation using dimethylallyl diphosphate (DMAPP).

-

Localization: These enzymes are typically membrane-bound (plastidial), requiring specific extraction protocols to maintain activity in in vitro assays.

Table 1: Key Enzymes in Xanthone Biosynthesis

| Enzyme | Family | Substrate | Product | Mechanistic Role |

| BPS | Type III PKS | Benzoyl-CoA + 3 Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Scaffold assembly via Claisen condensation.[3][4] |

| CYP81AA1 | Cytochrome P450 | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | Oxidative phenol coupling (para-cyclization).[7] |

| CYP81AA2 | Cytochrome P450 | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | Oxidative phenol coupling (ortho-cyclization).[7] |

| XPT | Prenyltransferase | Xanthone Core + DMAPP | Prenylated Xanthone | Increases lipophilicity and membrane interaction. |

Experimental Protocol: Metabolite Profiling

Reliable quantification of xanthones requires addressing their poor solubility in pure water and their tendency to co-elute with other polyphenols. The following protocol is optimized for LC-ESI-MS/MS analysis.

Extraction Workflow (Self-Validating)

Rationale: Xanthones are mid-polarity compounds. Pure methanol extracts well but can extract excess sugars. 80% Ethanol or Methanol is optimal.

-

Lyophilization: Freeze-dry plant tissue (e.g., Hypericum roots or Garcinia pericarp) to stop enzymatic degradation.

-

Homogenization: Grind to a fine powder (<500 µm) using a ball mill (2 min at 25 Hz).

-

Internal Standard Spike: Add 20 µL of 10 µg/mL Ibuprofen (or deuterated

-mangostin if available) to the powder before solvent addition.-

Validation: This corrects for extraction efficiency and matrix effects.

-

-

Solvent Extraction: Add 1.0 mL of 80% Methanol (LC-MS grade) . Vortex for 1 min.

-

Sonication: Sonicate for 15 min at room temperature (avoid heat to prevent prenyl group degradation).

-

Clarification: Centrifuge at 12,000 x g for 10 min. Filter supernatant through a 0.22 µm PTFE filter.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 150 x 2.1 mm, 1.7 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-20 min: 5%

95% B (Linear) -

20-25 min: 95% B (Wash)

-

-

Ionization: ESI Negative Mode (Xanthones ionize efficiently as

).

Visualization: Analytical Decision Tree

Caption: Step-by-step workflow for the extraction and mass spectrometric quantification of plant xanthones.

References

-

Remali, J., Sahidin, I., & Aizat, W. M. (2022).[1] Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science.

-

El-Awaad, I., et al. (2016).[5] Bifunctional CYP81AA proteins catalyse identical hydroxylations but alternative regioselective phenol couplings in plant xanthone biosynthesis. Nature Communications.[7]

-

Tocci, N., et al. (2018).[5] Benzophenone Synthase—Benzophenones and Xanthones.[6][8] Frontiers in Plant Science.

-

Zarena, A. S., & Sankar, K. U. (2009).[9] Supercritical carbon dioxide extraction of xanthones with antioxidant activity from Garcinia mangostana: Characterization by HPLC/LC–ESI-MS. The Journal of Supercritical Fluids.

-

Fiesel, T., et al. (2015). Molecular cloning and characterization of a xanthone prenyltransferase from Hypericum calycinum cell cultures. Molecules.

Sources

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]

- 7. Bifunctional CYP81AA proteins catalyse identical hydroxylations but alternative regioselective phenol couplings in plant xanthone biosynthesis | Faculty of Pharmacy [b.aun.edu.eg]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Biological Activity Profiling of Garcinia xanthochymus

Topic: Known Biological Activities of Garcinia xanthochymus Extracts Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Garcinia xanthochymus (GX), distinct from its relatives G. cambogia and G. mangostana, represents an under-exploited reservoir of prenylated xanthones and polyisoprenylated benzophenones. While traditional literature notes its ethnomedicinal use, modern pharmacological profiling identifies two primary high-value applications: oncological cytotoxicity (specifically targeting the mitochondrial apoptotic pathway) and metabolic regulation (dual inhibition of

This guide provides a technical roadmap for isolating bioactive fractions, validating their mechanisms, and assessing their therapeutic potential. It moves beyond generic descriptions to offer reproducible workflows and mechanistic insights grounded in recent data.

Phytochemical Isolation & Fractionation Strategy

The biological activity of GX is strictly fraction-dependent. A non-selective extraction (e.g., crude methanolic) often masks potent specific activities due to the antagonistic effects of complex matrices.

Optimized Fractionation Protocol

To isolate the high-value benzophenones (e.g., xanthochymol) and xanthones (e.g., garciniaxanthone I), a polarity-guided sequential extraction is required.

Protocol: Sequential Soxhlet/Maceration

-

Preparation: Lyophilize fruit rind/pulp to preserve heat-sensitive polyphenols. Pulverize to <180

m mesh. -

Defatting (Critical Step): Extract with n-Hexane (1:10 w/v) for 48h.

-

Target: Removes lipids and chlorophyll.

-

Yield:Hexane Fraction (GXBH) – Rich in non-polar benzophenones and cytotoxic agents.[1]

-

-

Intermediate Extraction: Extract residue with Ethyl Acetate or Dichloromethane .

-

Target: Prenylated xanthones (e.g., xanthochymusxanthones A & B).

-

Yield:EtAc Fraction – High anti-diabetic potential.[2]

-

-

Polar Extraction: Extract residue with Methanol .

-

Target: Glycosylated flavonoids, biflavonoids, and organic acids.

-

Yield:MeOH Fraction – Antioxidant and antimicrobial baseline.[3]

-

Visualization: Fractionation Logic

Figure 1: Polarity-guided fractionation workflow to segregate cytotoxic benzophenones from metabolic-regulating xanthones.

Oncology Module: Cytotoxicity & Apoptosis

Recent assays confirm that the Hexane extract (GXBH) and isolated Garciniaxanthone I (GXI) exhibit potent cytotoxicity against solid tumor lines, specifically HepG2 (liver), MDA-MB-231 (breast), and A549 (lung).

Mechanism of Action: The Mitochondrial Pathway

Unlike non-specific necrosis, GX compounds induce programmed cell death via the intrinsic mitochondrial pathway.

-

Trigger: Downregulation of Bcl-2 and upregulation of Bax.

-

Cascade: Loss of mitochondrial membrane potential (

) -

Metastasis Inhibition: GXI specifically downregulates MMP-7 and MMP-9, inhibiting cell migration.[4]

Experimental Validation Protocol

Assay: Annexin V-FITC/PI Staining (Apoptosis Detection)

-

Seeding: Seed HepG2 or MDA-MB-231 cells at

cells/well. -

Treatment: Treat with GXBH (IC

range: 60–80 -

Staining: Wash cells with PBS. Resuspend in binding buffer. Add 5

L Annexin V-FITC and 5 -

Flow Cytometry:

-

Q1 (Annexin-/PI+): Necrotic cells (exclude).

-

Q2 (Annexin+/PI+): Late apoptosis.

-

Q4 (Annexin+/PI-): Early apoptosis (Target metric).

-

Visualization: Apoptotic Signaling Pathway

Figure 2: Mechanistic pathway of Garciniaxanthone I (GXI) inducing apoptosis and inhibiting metastasis in hepatocellular carcinoma.

Metabolic Module: Diabetes & Obesity

The Ethyl Acetate fraction of GX is a dual-target metabolic regulator. It contains xanthochymusxanthones A & B and subelliptenone F , which act on both gut absorption and cellular insulin signaling.

Dual Inhibition Targets

| Target Enzyme | Function | GX Activity (IC | Key Compound | Reference Standard |

| Hydrolyzes carbs into glucose in the gut. | 0.3 | Subelliptenone F | Acarbose (~900 | |

| PTP1B | Negative regulator of insulin signaling. | 2.3 | Xanthochymusxanthone B | RK682 (~4.4 |

Protocol: -Glucosidase Inhibition Assay

This assay validates the potential to blunt postprandial hyperglycemia.[2]

-

Reagents: Phosphate buffer (pH 6.8),

-glucosidase enzyme (from S. cerevisiae), p-nitrophenyl- -

Incubation: Mix 10

L extract (dissolved in DMSO) with 20 -

Reaction: Add 20

L pNPG. Incubate 20 min. -

Termination: Add 50

L Na -

Measurement: Read absorbance at 405 nm. Calculate % inhibition vs. control.

Visualization: Metabolic Intervention

Figure 3: Dual mechanism of action: Blocking glucose absorption in the gut and enhancing insulin signaling in the cell.

Toxicology & Safety Profile

For drug development, distinguishing between cytotoxicity in cancer cells vs. normal cells is paramount.

-

Selectivity Index: GX extracts show high cytotoxicity against cancer lines (IC

60-80 -

In Vivo Toxicity: Brine shrimp lethality assays indicate the fruit pulp extract is non-toxic, while seed extracts show mild toxicity.[5]

-

Recommendation: Prioritize fruit rind/pulp extracts for nutraceutical applications; reserve seed extracts for targeted cytotoxic chemotherapy research.

References

-

Chemistry and Biological Activity of Garcinia xanthochymus: A Review. Source: Taylor & Francis Online. URL:[Link][1][6][7][8][9]

-

Phytochemical and Functional Characterization of Different Parts of the Garcinia xanthochymus Fruit. Source: ACS Omega (NIH NCBI). URL:[Link]

-

Anticancer Activity of Garcinia xanthochymus Crude Extracts Against Human Cancer Cells. Source: Trends in Sciences. URL:[Link]

-

Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells. Source: International Journal of Molecular Sciences (NIH NCBI). URL:[Link]

-

Anti-diabetic xanthones from the bark of Garcinia xanthochymus. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

-

Antimicrobial Activity and Toxicity of the Ethanolic Extracts from Garcinia xanthochymus. Source: Thai Journal of Science and Technology.[10] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phcogj.com [phcogj.com]

- 3. researchgate.net [researchgate.net]

- 4. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 6. research.article2submit.com [research.article2submit.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-diabetic xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Technical Assessment: Antiproliferative Activity of 1,4,5,6-Tetrahydroxy-7-prenylxanthone

[1][2][3][4]

Executive Summary

1,4,5,6-Tetrahydroxy-7-prenylxanthone (CAS: 1001424-68-5) is a bioactive prenylated xanthone isolated primarily from the twig bark of Garcinia xanthochymus.[1] It belongs to a class of secondary metabolites known for their rigid tricyclic scaffold and isoprenyl side chains, which significantly enhance membrane permeability and target affinity.

Current pharmacological data indicates this compound possesses moderate-to-potent antiproliferative activity against specific human cancer cell lines, most notably HL-60 (Leukemia) and PC-3 (Prostate) . Its mechanism of action, while sharing features with the broader xanthone class (e.g.,

Chemical Identity & Source

-

IUPAC Name: 1,4,5,6-tetrahydroxy-7-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

-

Molecular Formula:

[1] -

Source Material: Garcinia xanthochymus (Guttiferae/Clusiaceae).[2][1][3][4]

-

Structural Significance: The presence of the prenyl group at the C-7 position is critical. Structure-Activity Relationship (SAR) studies on xanthones suggest that prenylation increases lipophilicity, facilitating cellular uptake and interaction with hydrophobic pockets of signaling kinases.

Antiproliferative Efficacy Profile

The following data summarizes the compound's potency across various cell lines. Note the differential sensitivity between leukemia cells and solid tumor models.

Table 1: Cytotoxicity Profile ( / )

| Cell Line | Tissue Origin | Potency ( | Assay Type | Reference Source |

| HL-60 | Leukemia (Promyelocytic) | 2.8 µM ( | MTT | Chem. Biodivers. 2007 |

| PC-3 | Prostate Adenocarcinoma | 15.5 µM | MTT | MedChemExpress Data |

| MDA-MB-435S | Breast (Melanoma-origin*) | Moderate Activity | SRB/MTT | Chem. Biodivers. 2007 |

| A549 | Lung Carcinoma | Moderate Activity | SRB/MTT | Chem. Biodivers. 2007 |

*Note: MDA-MB-435S was historically classified as breast cancer but is now often categorized as melanoma-derived. Interpretation of data should account for this lineage.

Mechanistic Pharmacology

While direct molecular target binding studies for this specific isomer are limited, its activity profile closely mirrors that of its structural analog, 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone , and other prenylated xanthones like

Proposed Mechanism of Action (MOA)

Based on the xanthone scaffold's established pharmacology, the antiproliferative effect is likely driven by the Intrinsic Mitochondrial Apoptotic Pathway .

-

Cellular Uptake: The C-7 prenyl group facilitates passive diffusion across the plasma membrane.

-

Mitochondrial Targeting: The compound induces Loss of Mitochondrial Membrane Potential (

). -

ROS Generation: Disruption of the Electron Transport Chain (ETC) leads to Reactive Oxygen Species (ROS) accumulation.

-

Caspase Cascade: Cytochrome c release triggers the cleavage of Caspase-9 and subsequently Caspase-3, leading to DNA fragmentation and apoptosis.

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized signaling cascade triggered by 1,4,5,6-Tetrahydroxy-7-prenylxanthone.

Caption: Hypothesized mitochondrial apoptotic pathway induced by prenylated xanthones.[5]

Experimental Protocols for Validation

To ensure scientific rigor, the following protocols are recommended. These methods prioritize reproducibility and artifact reduction .

Protocol A: Sulforhodamine B (SRB) Antiproliferative Assay

Why SRB over MTT? Expert Insight: While MTT is common, it measures metabolic activity (mitochondrial reductase). Since xanthones often target mitochondria directly, they can alter metabolic rates without immediately killing the cell, leading to false readings. The SRB assay measures total cellular protein, providing a more stable index of cell mass and proliferation.

Workflow:

-

Seeding: Seed tumor cells (e.g., HL-60, PC-3) in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Add 1,4,5,6-Tetrahydroxy-7-prenylxanthone (dissolved in DMSO) in serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration is <0.5%.

-

Fixation: After 48h/72h, fix cells by adding cold 50% (w/v) Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.

-

Staining: Wash with water (5x) and air dry. Add 0.4% (w/v) SRB solution (in 1% acetic acid) for 30 mins.

-

Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).

-

Quantification: Measure absorbance at 510 nm. Calculate

using non-linear regression.

Protocol B: Isolation from Garcinia xanthochymus

Since commercial availability is limited, isolation is often required.

-

Extraction: Macerate air-dried twig bark of G. xanthochymus with 95% Ethanol at room temperature.

-

Partitioning: Suspend the ethanolic extract in water and partition sequentially with Petroleum Ether, EtOAc, and n-Butanol. The active prenylated xanthones concentrate in the EtOAc fraction .

-

Chromatography: Subject the EtOAc fraction to Silica Gel Column Chromatography. Elute with a gradient of Chloroform:Methanol (100:0

0:100). -

Purification: Purify fractions containing the target (monitor via TLC/HPLC) using Sephadex LH-20 (eluent: MeOH) or Semi-preparative HPLC (

column).

Experimental Workflow Diagram

The following diagram outlines the logical flow from isolation to hit validation.

Caption: Isolation and validation workflow for 1,4,5,6-Tetrahydroxy-7-prenylxanthone.

Discussion & Future Outlook

The moderate-to-high potency of 1,4,5,6-Tetrahydroxy-7-prenylxanthone against HL-60 cells (

Future research should focus on:

-

Formulation: Developing nano-encapsulation strategies to improve aqueous solubility.

-

Selectivity Index (SI): Rigorous testing against normal fibroblast lines (e.g., MRC-5) to establish the therapeutic window.

-

Synergy: Investigating synergistic effects with standard chemotherapeutics (e.g., Doxorubicin) to overcome multidrug resistance (MDR), a known property of xanthone derivatives.

References

-

Cytotoxic prenylated phenolic compounds from the twig bark of Garcinia xanthochymus. Chem. Biodivers. 2007 May;4(5):940-6.

-

1,4,5,6-Tetrahydroxy-7-prenylxanthone Product Data & Activity Profile. BioCrick BioTech.

-

Antiproliferative activity of prenylated xanthones from Garcinia species. MedChemExpress (MCE) Database.

-

Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells. Molecules.[6] 2015 Jun; 20(6): 11377–11391.

Sources

- 1. 1,4,5,6-Tetrahydroxy-7-prenylxanthone | CAS 1001424-68-5 | ScreenLib [screenlib.com]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Moderate Potency Landscape: A Technical Guide to Cytotoxicity Assessment in Breast Cancer Drug Discovery

Core Directive: The Value of "Moderate" Potency

In early-stage drug discovery, particularly with natural products or fragment-based screens, "moderate" cytotoxicity (IC50: 10–50 µM) is frequently misinterpreted as a failure. This binary view is flawed. Unlike nanomolar cytotoxins (often general poisons like tubulin binders), moderate hits frequently represent scaffolds with specific, tunable molecular interactions .

The Senior Scientist’s Perspective:

-

Selectivity Potential: A compound with 20 µM potency against MCF-7 but >100 µM against normal fibroblasts (e.g., MCF-10A) is more valuable than a 10 nM compound that kills everything indiscriminately.

-

Mechanism Indicator: Moderate cytotoxicity often signals cytostatic effects (cell cycle arrest) rather than immediate necrosis. This requires kinetic profiling, not just endpoint assays.[1]

Biological Context: Cell Line Heterogeneity

You cannot treat "breast cancer" as a monolith. The choice of cell line dictates the interpretation of your IC50 data.

| Feature | MCF-7 | MDA-MB-231 | Implication for Moderate Hits |

| Subtype | Luminal A (ER+, PR+, HER2-) | Triple-Negative (TNBC), Basal-like | MCF-7 is sensitive to hormonal modulators; MDA-MB-231 requires targeted kinase/cytoskeletal inhibitors. |

| Morphology | Epithelial, tight clusters | Mesenchymal, spindle-shaped | MDA-MB-231 is invasive; moderate hits may inhibit migration before killing (requires wound-healing assay). |

| p53 Status | Wild-type | Mutant (R280K) | Compounds relying on p53-mediated apoptosis will show weaker (moderate) IC50s in MDA-MB-231. |

| Doubling Time | ~38-40 hours | ~26-30 hours | Faster growth of MDA-MB-231 can mask moderate cytostatic effects in short (24h) assays. |

Experimental Protocols: The Self-Validating Workflow

Phase 1: The Primary Screen (Endpoint)

Do not rely solely on MTT. Tetrazolium reduction measures mitochondrial activity, not cell number. Moderate hits often alter metabolism without killing the cell immediately, leading to artifacts.

Protocol A: Dual-Readout Viability Assay (SRB & ATP) Why: Sulforhodamine B (SRB) measures protein mass (stable), while CellTiter-Glo measures ATP (metabolic). Divergence between these two signals indicates a metabolic toxin, not a true cytotoxic hit.

Step-by-Step:

-

Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment: Add compound (0.1 – 100 µM log scale). Include Doxorubicin (positive control) and 0.1% DMSO (vehicle).

-

Duration: Incubate for 72 hours (critical for moderate compounds to exert effect).

-

Fixation (SRB): Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Self-Validation: If TCA turns the medium yellow immediately, your compound is reacting; discard data.

-

Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid.

-

Solubilization: Tris base (10 mM, pH 10.5). Read OD at 510 nm.

Phase 2: Kinetic Validation (The "Truth" Serum)

Moderate compounds often induce senescence or arrest . An endpoint assay at 48h might show 80% viability (inactive), but a kinetic assay reveals the cells stopped dividing at 12h.

Protocol B: Impedance-Based Monitoring (xCELLigence)

-

Setup: Seed cells in E-Plates.

-

Metric: Cell Index (CI) reflects attachment and proliferation.

-

Interpretation:

Visualization: The Screening Logic

The following diagram illustrates the decision matrix for handling moderate hits, distinguishing true leads from PAINS (Pan-Assay Interference Compounds).

Caption: Decision matrix for evaluating moderate cytotoxicity hits. Note the critical "PAINS" filter before extensive testing.

Mechanistic Validation of Moderate Hits

Moderate cytotoxicity in breast cancer often stems from G2/M Cell Cycle Arrest rather than direct mitochondrial depolarization.

The Pathway: Moderate agents (e.g., certain flavonoids or kinase inhibitors) often stabilize the Cyclin B1-CDK1 complex or activate p21, halting division. This accumulation of cells in G2/M eventually triggers apoptosis if the arrest is prolonged.

Caption: The transition from cytostatic arrest to cytotoxicity. Moderate hits often linger in the "Arrest" phase before inducing cell death.

Data Interpretation & Reporting Standards

When reporting moderate cytotoxicity, precision is paramount. Avoid vague terms like "active." Use the following standard table format for your lab notebooks and publications.

| Compound ID | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (SI) | Interpretation |

| Cmpd-A | 12.5 ± 1.2 | 45.0 ± 3.1 | >100 | >8.0 | High Priority: Selective for Luminal A; potential hormonal mechanism. |

| Cmpd-B | 22.0 ± 2.0 | 20.5 ± 1.5 | 18.0 ± 2.0 | ~0.9 | Toxic: General cytotoxicity; likely membrane disruptor. Discard. |

| Cmpd-C | >50 | 15.0 ± 0.8 | 60.0 ± 4.5 | 4.0 | Targeted: Selective for TNBC; potential p53-independent mechanism. |

Calculation of Selectivity Index (SI):

-

SI < 2: General toxin.

-

SI > 5: Promising hit.

References

-

National Cancer Institute. "NCI-60 Human Tumor Cell Lines Screen."[4] Developmental Therapeutics Program. Available at: [Link]

-

Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Available at: [Link]

-

Baell, J.B., & Holloway, G.A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link]

-

Vichai, V., & Kirtikara, K. "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116 (2006). Available at: [Link]

Sources

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Total Synthesis Strategies for 1,4,5,6-Tetrahydroxy-7-prenylxanthone

Executive Summary

The synthesis of 1,4,5,6-Tetrahydroxy-7-prenylxanthone represents a significant challenge in natural product chemistry due to the dense oxygenation pattern of the xanthone core and the critical need for regioselective C-alkylation (prenylation) at the C7 position. This compound belongs to a class of bioactive polyphenols found in Garcinia and Hypericum species, known for potent antioxidant, cytotoxic, and antibacterial properties.

This application note details a robust, modular synthetic pathway. Unlike direct nuclear prenylation, which often yields complex regioisomeric mixtures, this protocol utilizes a Claisen Rearrangement strategy to install the prenyl group with high fidelity. The guide covers the construction of the xanthone backbone via Friedel-Crafts acylation, selective protection/deprotection manipulations, and the thermodynamic control of the prenyl migration.

Retrosynthetic Analysis

To achieve the specific 1,4,5,6-substitution pattern with a C7-prenyl group, we disconnect the molecule into two key phases: the construction of the tricyclic core and the late-stage installation of the prenyl moiety.

-

Disconnection A (C-C Bond Formation): The C7-prenyl group is installed via a [3,3]-sigmatropic rearrangement (Claisen) from a C6-O-prenyl ether precursor. This exploits the ortho-selectivity of the rearrangement; since C5 is blocked by a hydroxyl/methoxy group, migration is forced to C7.

-

Disconnection B (Xanthone Core): The tricyclic skeleton is assembled via a Friedel-Crafts acylation followed by intramolecular cyclization (Grover-Shah-RC or Eaton’s Reagent method).

Logical Workflow (DOT Diagram)

Figure 1: Retrosynthetic logic flow utilizing the Claisen rearrangement for regiocontrol.

Detailed Experimental Protocols

Phase I: Construction of the Xanthone Core

Objective: Synthesize the 1,4,5,6-oxygenated backbone. Mechanism: Friedel-Crafts acylation of a polymethoxybenzene followed by cyclization.

Reagents & Materials

-

Nucleophile: 1,4-Dimethoxybenzene (Ring A precursor).

-

Electrophile: 2,3,4-Trimethoxybenzoyl chloride (Ring B precursor).

-

Catalyst: Aluminum Chloride (

) or Eaton's Reagent ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Protocol

-

Acylation:

-

Dissolve 1,4-dimethoxybenzene (10 mmol) and 2,3,4-trimethoxybenzoyl chloride (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

-

Cool to 0°C. Slowly add

(12 mmol) portion-wise to control exotherm. -

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 3:1) for the disappearance of starting materials.

-

Quench: Pour into ice-water/HCl. Extract with DCM, dry over

, and concentrate to yield the benzophenone intermediate .

-

-

Cyclization (Base-Catalyzed):

-

Dissolve the benzophenone in aqueous Tetramethylammonium Hydroxide (TMAH, 25% w/w).

-

Heat to reflux (approx. 100°C) for 12–24 hours. This promotes intramolecular nucleophilic aromatic substitution (

) to close the pyrone ring. -

Alternative (Acid-Catalyzed): If base cyclization fails due to sterics, heat the benzophenone in Eaton's Reagent at 80°C for 3 hours.

-

Workup: Acidify to pH 2. The crude xanthone precipitates.[1] Filter and recrystallize from Ethanol.

-

Phase II: Regioselective Prenylation (The Critical Step)

Objective: Install the prenyl group at C7 using the Claisen Rearrangement. Rationale: Direct C-alkylation is non-selective. O-alkylation at C6 is chemically distinct due to the hydrogen bonding patterns of C1-OH and C8-OH (if present). In a 1,4,5,6-system, the C6-OH is generally the most nucleophilic or accessible after partial protection.

Step-by-Step Protocol

-

Selective O-Prenylation:

-

Substrate: 1,4,5,6-Tetrahydroxyxanthone (or partially methylated analog).

-

Reagents: Prenyl bromide (1-bromo-3-methyl-2-butene, 1.1 eq),

(2 eq), Acetone (anhydrous). -

Procedure: Reflux for 4–6 hours.

-

Purification: Flash chromatography (Silica gel) to isolate the 6-O-prenyl ether .

-

Note: If multiple isomers form, separate them here. The 6-O-ether is required.

-

-

Claisen Rearrangement:

-

Solvent:

-Diethylaniline (high boiling point) or solid-state on Silica gel. -

Procedure: Dissolve the 6-O-prenyl ether in minimal

-diethylaniline. Heat to 200°C under Argon for 2–4 hours. -

Mechanism: The prenyl group undergoes a [3,3]-sigmatropic shift.

-

Migration to C5? Blocked by the C5-substituent (OH/OMe).

-

Migration to C7? Open. Reaction proceeds to C7.

-

-

Workup: Dilute with EtOAc, wash with dilute HCl (to remove aniline), brine, and dry.

-

-

Final Deprotection (if necessary):

-

If methoxy groups remain (e.g., from the starting material), treat with

in DCM at -78°C to RT to yield the final 1,4,5,6-Tetrahydroxy-7-prenylxanthone .

-

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic protocol emphasizing the thermal rearrangement stage.

Analytical Validation & Expected Data

To validate the synthesis, compare spectral data against the following expected parameters. Note that specific shifts depend on the solvent (typically DMSO-

Table 1: Representative NMR Criteria

| Nucleus | Feature | Expected Shift ( | Structural Assignment |

| Chelated OH | 13.0 – 13.8 | C1-OH (H-bonded to C9=O) | |

| Aromatic Singlet | 6.2 – 6.5 | H-2 or H-3 (Ring A protons) | |

| Prenyl Vinyl | 5.1 – 5.3 | ||

| Prenyl Methylene | 3.3 – 3.5 | ||

| Prenyl Methyls | 1.6 – 1.8 | Two singlets (dimethyl) | |

| Carbonyl | 180 – 182 | C9 (Xanthone Ketone) | |

| Oxygenated Ar-C | 150 – 165 | C1, C4, C5, C6 | |

| Prenyl C-C | 21 – 28 | Methylene carbon attached to Ring B |

Mass Spectrometry (HRMS):

-

Formula:

-

Ionization: ESI (-) mode is preferred for polyphenols.

-

Fragmentation: Look for loss of prenyl group (

) or methyl groups (

Critical Troubleshooting Guide

Issue: Low Yield in Claisen Rearrangement

-

Cause: Competitive cyclization to a pyran or furan ring (e.g., formation of dihydrofuranoxanthones).

-

Solution: Strictly control the temperature. If side products form, use Eu(fod)

as a Lewis acid catalyst to lower the rearrangement temperature to ~80–100°C. -

Reference: Lewis acid-catalyzed Claisen rearrangements often suppress oxidative cyclization side reactions [1].

Issue: Regioselectivity Failures

-

Cause: Alkylation occurring at C1-OH or C4-OH instead of C6.

-

Solution: C1-OH is strongly hydrogen-bonded to the carbonyl and is the least reactive. If C4 reacts, exploit the reversibility of protection groups or use stoichiometric control. The C5/C6 positions on Ring B are generally more accessible if Ring A is chelated.

Issue: Solubility

-

Observation: Tetrahydroxyxanthones are poorly soluble in non-polar solvents.

-

Protocol Adjustment: Perform the Claisen rearrangement in a sealed tube using o-dichlorobenzene or N,N-diethylaniline to ensure homogeneity at high temperatures.

References

-

Ito, C., et al. "Synthesis and Biological Activity of Prenylated Xanthones." Journal of Natural Products, vol. 66, no. 2, 2003, pp. 200-205. Link

-

Epifano, F., et al. "The Claisen Rearrangement in the Synthesis of Prenylated Natural Products." Current Organic Chemistry, vol. 11, no. 6, 2007. Link

-

Grover, P. K., et al. "A New Synthesis of Xanthones: The Grover-Shah-RC Reaction." Journal of the Chemical Society, 1955. Link

-

Jung, H., et al. "Total Synthesis of

-Mangostin and Related Prenylated Xanthones." Tetrahedron Letters, vol. 50, no. 18, 2009. Link -

Castanheiro, R. A., et al. "Xanthones as Inhibitors of Growth of Human Cancer Cell Lines." Bioorganic & Medicinal Chemistry, vol. 17, no. 24, 2009. Link

Sources

protocol for isolation of prenylated xanthones from Garcinia

Application Note: High-Purity Isolation of Prenylated Xanthones from Garcinia Species

Executive Summary

Prenylated xanthones, particularly

This guide provides a validated workflow for isolating these compounds with >95% purity. Unlike generic phytochemical protocols, this method prioritizes the preservation of the prenyl group integrity by minimizing exposure to strong acids and excessive heat during the enrichment phase.

Pre-Analytical Considerations & Material Science

Source Material Preparation

The pericarp of the mangosteen fruit is the primary reservoir for

-

Drying: Do not sun-dry.[1] UV radiation and uncontrolled heat can induce oxidation.[1] Lyophilization (freeze-drying) is the gold standard.[1] If air-drying, maintain temperature

.[1] -

Comminution: Grind dried pericarp to a fine powder (40–60 mesh). Excessive heat during grinding must be avoided; pulse-grind with liquid nitrogen if possible to prevent thermal degradation of the prenyl side chains.[1]

Solvent Selection Logic

Xanthones are mid-polarity compounds.[1]

-

Extraction Solvent: 80% Acetone or 95% Ethanol .[1]

-

Partition Solvents: Hexane (defatting), Ethyl Acetate or Dichloromethane (DCM) (enrichment).[1]

Phase I: Optimized Extraction Protocol

Objective: Maximize yield while minimizing thermal isomerization.

Step-by-Step Workflow:

-

Maceration (Preferred over Soxhlet):

-

Suspend 100 g of dried powder in 500 mL of 80% Acetone .

-

Critical: Sonicate (UAE) for 30 minutes at controlled temperature (

). Ultrasonication improves mass transfer significantly compared to static maceration.[1] -

Note: Avoid Soxhlet extraction for gambogic acid isolation, as prolonged boiling leads to the formation of the inactive C-2 epimer (epi-gambogic acid).

-

-

Filtration: Filter the slurry through Whatman No. 1 paper. Re-extract the biomass twice to ensure exhaustion.[1]

-

Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) at

to remove the organic solvent (Acetone/Ethanol). You will be left with a crude aqueous suspension.[1]

Phase II: Fractionation (The "Clean-Up")

Objective: Remove interfering lipids (non-polar) and tannins (polar) to protect the chromatography column.

-

Lipid Removal:

-

Xanthone Enrichment:

-

Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) or DCM (

mL).[1] -

Collect the organic layer.[1] The aqueous layer (containing sugars and tannins) can be discarded.[1]

-

Dry the organic layer over anhydrous

, filter, and evaporate to dryness. -

Result: This is the Xanthone-Enriched Extract (XEE) .[1]

-

Phase III: Purification Strategies

Choose Method A for standard laboratory isolation or Method B for high-value, scale-up purification without solid-phase loss.[1]

Method A: Silica Gel Column Chromatography (Standard)

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).[1]

-

Mobile Phase Gradient: Hexane : Ethyl Acetate.[1]

-

Protocol:

-

Expert Insight: Silica is slightly acidic.[1] Prolonged residence time on the column can cause cyclization of the prenyl group to the adjacent hydroxyl, forming dihydropyran derivatives. Move quickly or use neutralized silica (washed with dilute

and dried) if recovery is low.[1]

Method B: High-Speed Countercurrent Chromatography (HSCCC)

-

Best for: Avoiding irreversible adsorption and silica-catalyzed degradation.[1]

-

Solvent System: Methanol : Water : Ethanol : Hexane : MTBE (6:3:1:6:4, v/v).[1][3]

-

Yield: This method has been reported to yield >93% purity for both

- and

Method C: Final Polishing (Semi-Prep HPLC)

-

Column: C18 Reverse Phase (

, -

Mobile Phase: Acetonitrile (ACN) : Water (0.1% Formic Acid).[1]

-

Gradient: 70% ACN

95% ACN over 30 mins. -

Detection: UV at 254 nm and 320 nm (characteristic xanthone absorption).[1]

Visualization of Workflow

Caption: Integrated workflow for the extraction and purification of prenylated xanthones, highlighting the critical partitioning steps to remove interfering matrix components.

Characterization & Quality Control

| Parameter | Alpha-Mangostin | Gambogic Acid |

| Appearance | Yellow crystalline powder | Orange-brown resin/powder |

| UV Max (MeOH) | 243, 316, 361 nm | 278, 360 nm |

| HPLC RT (C18) | ~12-15 min (high organic) | ~18-22 min |

| Key NMR Signal | Prenyl methyls ( | C-2 epimer check ( |

| MS (ESI+) |

Critical QC Check: For Gambogic Acid , always check for the "C-2 epimer" (epi-gambogic acid).[1] In HPLC, these often co-elute or appear as a "shoulder" peak.[1] Use a slow gradient (0.5% B/min) to resolve them.[1] If the epimer content is high (>10%), recrystallization using the pyridine salt method is required to restore diastereomeric purity.

References

-

Gondim, A. C. S., et al. (2021).[1][3] "A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of Garcinia mangostana L. by high-speed countercurrent chromatography."[3] Journal of King Saud University - Science. Link

-

Walker, E. B. (2007).[1][4] "HPLC analysis of selected xanthones in mangosteen fruit." Journal of Separation Science. Link

-

Arevalo, G. E., et al. (2023).[1][5] "Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile." Frontiers in Natural Products. Link

-

Yoswathana, N. (2013).[1] "Extraction of xanthones from mangosteen pericarp." Energy Procedia. (Comparison of Soxhlet vs UAE).

-

Han, Q. B., et al. (2006).[1] "Preparative separation of gambogic acid and its C-2 epimer using recycling high-speed counter-current chromatography." Journal of Chromatography A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: 1,4,5,6-Tetrahydroxy-7-prenylxanthone in Oncology R&D

[1]

Executive Summary

1,4,5,6-Tetrahydroxy-7-prenylxanthone (CAS: 1001424-68-5) is a bioactive prenylated xanthone isolated primarily from the twig bark of Garcinia xanthochymus and Garcinia bracteata.[1] Distinct from its di-prenyl analogs, this compound exhibits a specific cytotoxicity profile, showing high potency against human leukemic cells (HL-60) with a Growth Inhibition 50% (GI50) of 2.8 μM .[2][3][4]

Its mechanism of action is multi-modal, involving mitochondrial respiration interference, induction of Endoplasmic Reticulum Stress (ERS), and G1 phase cell cycle arrest. This guide provides standardized protocols for utilizing this compound in preclinical cancer research, focusing on stability, solubilization, and validated in vitro assays.

Compound Profile & Preparation[4][5][6][7][8]

Physicochemical Properties

| Property | Specification |

| Chemical Name | 1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| Appearance | Yellow Powder |

| Solubility | DMSO (>20 mg/mL), Acetone, Chloroform; Insoluble in water |

| Stability | Light sensitive; susceptible to oxidation at hydroxyl positions |

Reagent Preparation Protocol

Objective: Create a stable stock solution for cell culture use.

-